molecular formula C10H10O4 B8097672 3-[(Acetyloxy)methyl]benzoic acid

3-[(Acetyloxy)methyl]benzoic acid

Cat. No.: B8097672
M. Wt: 194.18 g/mol
InChI Key: SONXBSLACSRHSI-UHFFFAOYSA-N
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Description

3-[(Acetyloxy)methyl]benzoic acid is a benzoic acid derivative featuring an acetyloxy-methyl substituent at the meta position of the aromatic ring.

Properties

IUPAC Name

3-(acetyloxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)14-6-8-3-2-4-9(5-8)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONXBSLACSRHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[(Acetyloxy)methyl]benzoic acid can be synthesized through the esterification of 3-hydroxybenzoic acid with acetic anhydride . The reaction typically involves heating the reactants under reflux conditions in the presence of a catalyst such as sulfuric acid or methanesulfonic acid. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(Acetyloxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-hydroxybenzoic acid and acetic acid.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products

    Hydrolysis: 3-Hydroxybenzoic acid and acetic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Oxidation: Benzoic acid derivatives with different functional groups.

Scientific Research Applications

Chemistry

3-[(Acetyloxy)methyl]benzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as hydrolysis and substitution, makes it a valuable building block in organic synthesis.

Biology

Research indicates that this compound may exhibit biological activity due to its structural features. The acetyloxy group can influence its interactions with biomolecules, potentially affecting enzyme activity and metabolic pathways.

Medicine

The compound is being investigated for its therapeutic properties. It has potential applications as a precursor in drug development, particularly in creating compounds with antimicrobial or anticancer activities.

Industry

In industrial settings, this compound is utilized in the production of various chemical products and materials, benefiting from its reactivity and versatility.

Antimicrobial Activity
Studies have shown that derivatives of benzoic acid exhibit antimicrobial properties. The presence of the acetyloxy group may enhance these effects by increasing lipophilicity, allowing for better membrane penetration.

Case Study: Antimicrobial Properties
A study investigating various benzoate derivatives found that those with acetyloxy substitutions showed enhanced activity against Gram-positive bacteria. The disruption of bacterial cell membranes due to increased hydrophobic interactions was hypothesized as the mechanism behind this activity.

Anticancer Activity
Research published in F1000Research highlights the anticancer potential of polyphenolic compounds derived from Theobroma cacao. Although not directly studying this compound, similar structural motifs may contribute to anticancer efficacy through modulation of key signaling pathways involved in cell proliferation and apoptosis.

Toxicological Profile

The toxicological assessment of related compounds indicates varying degrees of skin sensitization and irritation potential. For instance, methyl salicylate was noted for serious eye damage risks and classified as a weak skin sensitizer based on animal studies. Such assessments are crucial when evaluating the safety profile of this compound for therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[(Acetyloxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 3-hydroxybenzoic acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to modify the activity of enzymes and other proteins involved in metabolic pathways .

Comparison with Similar Compounds

Structural Isomers and Positional Effects

  • NCX-4016 (2-(Acetyloxy)benzoic Acid 3-(Nitrooxymethyl)phenyl Ester): Structure: A nitroaspirin derivative with a nitrooxy-methylphenyl ester at the meta position of the acetyloxybenzoic acid backbone. Key Difference: The presence of a nitrooxy (-ONO₂) group instead of a simple acetyloxy-methyl substituent. Activity: Demonstrates moderate cytotoxicity against cisplatin-resistant ovarian cancer cells (25 μM reduced viability by ~40%), significantly less potent than its para isomer NCX-4040 (~70% reduction) . Implication: Meta substitution reduces nitric oxide (NO)-donating efficacy compared to para isomers, highlighting the critical role of substituent positioning .
  • NO-ASA Metaisomer (2-(Acetyloxy)benzoic Acid 3-(Nitrooxy Methyl)phenyl Ester): Structure: Similar to NCX-4016 but synthesized via distinct esterification protocols using K₂CO₃ in DMF . Synthesis Yield: 82% for analogous esters (e.g., 4-(3-nitrobenzyloxy)benzoic acid methyl ester), suggesting efficient routes for meta-substituted derivatives .

Functional Group Variants

  • 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid :

    • Structure : Features a chloromethyl group instead of acetyloxy-methyl.
    • Synthesis : Modified Schotten-Baumann reaction, enabling diverse acyloxy substitutions .
    • Application : Investigated for tablet formulation, indicating utility in drug delivery systems .
  • 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic Acid: Structure: Replaces acetyloxy with a dioxoisoindolinylmethyl group.

Alkoxy and Aryloxy Derivatives

  • 2-Ethoxybenzoic Acid :

    • Structure : Ethoxy (-OEt) substituent at the ortho position.
    • Properties : Lower lipophilicity compared to acetyloxy derivatives; used as a pharmaceutical intermediate .
    • Safety : Requires precautions due to irritant properties .
  • 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic Acid: Structure: Phenoxymethyl group with chloro and methyl substituents. Application: Explored in medicinal chemistry for its halogenated aromatic system, which may enhance target binding .

Solubility and Lipophilicity

  • Acetyloxy Derivatives : Higher logP values due to ester groups, enhancing membrane permeability.
  • Hydroxy/Methoxy Derivatives : Lower logP (e.g., 4-hydroxybenzoic acid from Blumea oxyodonta), favoring aqueous solubility .

Acidity and Reactivity

  • 3-[(Acetyloxy)methyl]benzoic Acid : The electron-withdrawing acetyloxy group increases benzoic acid acidity (lower pKa) compared to methoxy or ethoxy derivatives .
  • Nitrooxy Derivatives: Enhanced electrophilicity due to NO-release, contributing to pro-apoptotic effects in cancer cells .

Biological Activity

3-[(Acetyloxy)methyl]benzoic acid, also known as 3-(acetyloxymethyl)benzoic acid, is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol. This compound features an acetyloxy group attached to a benzoic acid structure, which may influence its biological activity and interactions with various biological systems .

  • Molecular Formula: C10H10O4
  • Molecular Weight: 194.19 g/mol
  • IUPAC Name: 3-(acetyloxymethyl)benzoic acid
  • InChI Key: InChI=1S/C10H10O4/c1-7(11)14-6-8-3-2-4-9(5-8)10(12)13/h2-5H,6H2,1H3,(H,12,13).

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The ester group in this compound can undergo hydrolysis, releasing 3-hydroxybenzoic acid, which is known to participate in various biochemical reactions. This hydrolysis can modify the activity of enzymes and other proteins involved in metabolic pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzoic acid can inhibit the growth of various bacterial strains. The acetyloxy group may enhance these effects by increasing lipophilicity, allowing for better membrane penetration .

Toxicological Profile

The toxicological assessment of related compounds has shown varying degrees of skin sensitization and irritation potential. For instance, methyl salicylate (a related compound) was noted for its ability to cause serious eye damage and was classified as a weak skin sensitizer based on animal studies. It is crucial to consider these factors when evaluating the safety profile of this compound in therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
Methyl 3-hydroxybenzoateEsterAntimicrobial
Methyl 4-acetyloxybenzoateEsterAntioxidant
Methyl 3-methoxybenzoateEtherPotential anticancer

This table illustrates how structural modifications can lead to different biological activities, emphasizing the importance of the acetyloxy group in influencing the compound's reactivity and interactions .

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of various benzoate derivatives found that those with acetyloxy substitutions exhibited enhanced activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to increased hydrophobic interactions.

Research Findings: Anticancer Activity

Research published in F1000Research highlighted the anticancer potential of polyphenolic compounds derived from Theobroma cacao. Although not directly studying this compound, these findings suggest that similar structural motifs may contribute to anticancer efficacy through modulation of key signaling pathways involved in cell proliferation and apoptosis .

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